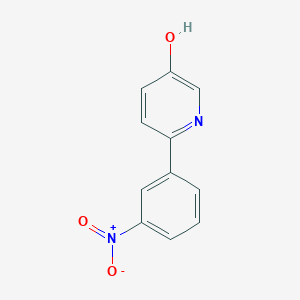
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-methylthiophenyl)picolinic acid (6-AMP) is a naturally occurring organic compound that belongs to the class of compounds known as pyridines. It is a white crystalline solid with a melting point of 106-108°C and a molecular weight of 188.2 g/mol. 6-AMP is a common building block in organic synthesis and has been used in a variety of research applications. It is also used as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as pyridine derivatives and heterocyclic compounds. It has also been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and antifungals. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been used as a reactant in the synthesis of pharmaceuticals, such as anticoagulants and anti-inflammatory drugs.
Wirkmechanismus
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% is an organic compound that can act as an acid catalyst in certain reactions. It can catalyze the formation of a variety of organic compounds, such as pyridine derivatives and heterocyclic compounds. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can also catalyze the formation of biologically active compounds, such as antibiotics and antifungals.
Biochemical and Physiological Effects
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess antifungal and anti-inflammatory properties. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been found to have antioxidant and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% in laboratory experiments is its high reactivity. It can easily react with a variety of organic compounds, making it a useful reagent in the synthesis of a wide range of compounds. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments.
However, there are some limitations to using 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound, so it must be stored in an airtight container and used within a short period of time. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can react with water and other polar solvents, so it must be kept away from moisture and other polar solvents.
Zukünftige Richtungen
There are several potential future directions for 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% research. One potential direction is the development of new synthetic methods for the synthesis of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%. Another potential direction is the development of new applications for 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%, such as its use in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research is needed to explore the biochemical and physiological effects of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% and its potential therapeutic applications. Finally, further research is needed to identify the potential toxic effects of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% and to develop methods for its safe and effective use.
Synthesemethoden
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can be synthesized by the reaction of 4-methylthiophenol and picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-70°C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by crystallization. The yield of the reaction is typically in the range of 75-85%.
Eigenschaften
IUPAC Name |
6-amino-3-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-18-9-4-2-8(3-5-9)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZORWGGWCGXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-methylthiophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














